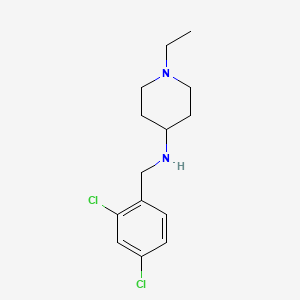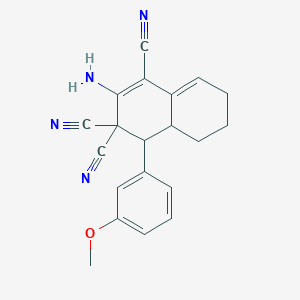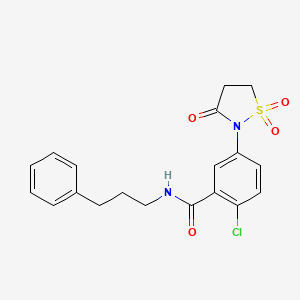
N-tert-butyl-2-(phenylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-(phenylsulfanyl)propanamide is an organic compound with the molecular formula C13H19NOS It is a derivative of propanamide, featuring a tert-butyl group and a phenylsulfanyl group attached to the propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(phenylsulfanyl)propanamide typically involves the reaction of tert-butylamine with 2-(phenylsulfanyl)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-tert-butyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-(phenylsulfanyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, with target molecules. The tert-butyl group can influence the compound’s overall stability and solubility, affecting its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-2-(phenylsulfanyl)acetamide
- N-tert-butyl-2-(phenylsulfanyl)benzamide
Uniqueness
N-tert-butyl-2-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the tert-butyl and phenylsulfanyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
IUPAC Name |
N-tert-butyl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(12(15)14-13(2,3)4)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFGMODBFFFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)



![5-[(3-Chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5135673.png)
![4-[3-(1H-pyrazol-5-yl)phenyl]furo[3,2-c]pyridine](/img/structure/B5135696.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B5135698.png)




![N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5135735.png)
![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
